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Compound of Interest

Compound Name: Gefapixant

Cat. No.: B1671419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of Gefapixant, a P2X3 receptor antagonist, and related analogues. The information is compiled

from publicly available patents and scientific literature, primarily from Merck & Co., Inc., the

originator of the drug.

Introduction
Gefapixant (formerly MK-7264) is a potent and selective antagonist of the P2X3 receptor, an

ATP-gated ion channel involved in cough reflex hypersensitivity. It has been approved for the

treatment of refractory or unexplained chronic cough. The synthesis of Gefapixant has evolved

to a green and sustainable manufacturing process, which is the primary focus of these

protocols. This document also touches upon the synthesis of related analogues, which is

crucial for structure-activity relationship (SAR) studies and the development of new chemical

entities targeting the P2X3 receptor.

P2X3 Receptor Signaling Pathway
The P2X3 receptor is predominantly expressed on afferent sensory neurons. When activated

by extracellular ATP, it transduces signals that lead to the sensation of pain and cough.

Gefapixant acts as an antagonist, blocking this signaling cascade.
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Caption: P2X3 receptor signaling and antagonism by Gefapixant.

Synthetic Scheme of Gefapixant
The manufacturing process for Gefapixant Citrate is a multi-step synthesis that has been

optimized for efficiency and sustainability. The key steps include the formation of a

diaminopyrimidine intermediate followed by sulfonamidation and final salt formation.
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Caption: Overall synthetic workflow for Gefapixant Citrate.

Experimental Protocols
The following protocols are based on the green and sustainable manufacturing process

developed by Merck.[1][2]

Protocol 1: Synthesis of 5-((2-Isopropyl-4-
methoxyphenyl)oxy)pyrimidine-2,4-diamine
(Diaminopyrimidine Intermediate)
This protocol describes a one-pot formylation-cyclization sequence.
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Materials:

2-((2-Isopropyl-4-methoxyphenyl)oxy)acetonitrile

Ethyl formate

Potassium tert-butoxide

Guanidine hydrochloride

Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

Procedure:

To a solution of 2-((2-isopropyl-4-methoxyphenyl)oxy)acetonitrile in a suitable solvent such

as NMP, add ethyl formate and potassium tert-butoxide at a controlled temperature to

facilitate the formylation reaction, yielding an enolate intermediate.

The resulting enolate is then treated in the same pot with guanidine hydrochloride to initiate

cyclization.

The reaction mixture is heated to drive the cyclization to completion, forming the desired 5-

((2-isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine.

Upon completion, the reaction is quenched, and the product is isolated through

crystallization.

Quantitative Data:

Step Product
Starting
Material

Key
Reagents

Yield Reference

1

5-((2-

Isopropyl-4-

methoxyphen

yl)oxy)-

pyrimidine-

2,4-diamine

2-((2-

Isopropyl-4-

methoxyphen

yl)oxy)-

acetonitrile

Ethyl formate,

Potassium

tert-butoxide,

Guanidine

HCl

88-94% [3]
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Protocol 2: Synthesis of Gefapixant Free Base
(Sulfonamidation)
This protocol outlines the direct chlorosulfonylation and subsequent amination.[4][5]

Materials:

5-((2-Isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine

Chlorosulfonic acid

Acetonitrile

Aqueous ammonium hydroxide

Procedure:

Suspend 5-((2-isopropyl-4-methoxyphenyl)oxy)pyrimidine-2,4-diamine in acetonitrile.

Cool the suspension and slowly add chlorosulfonic acid while maintaining a low temperature.

After the addition is complete, the reaction mixture is warmed and aged to ensure complete

formation of the sulfonyl chloride intermediate.

The reaction mixture containing the sulfonyl chloride is then quenched by adding it to a

cooled solution of aqueous ammonium hydroxide.

The resulting slurry is aged, and the Gefapixant free base is isolated by filtration, washed,

and dried.

Quantitative Data:
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Step Product
Starting
Material

Key
Reagents

Yield Reference

2
Gefapixant

Free Base

5-((2-

Isopropyl-4-

methoxyphen

yl)oxy)-

pyrimidine-

2,4-diamine

Chlorosulfoni

c acid,

Ammonium

hydroxide

High Yield

Protocol 3: Preparation of Gefapixant Citrate
This protocol describes a salt metathesis approach for the formation of the citrate salt.

Materials:

Gefapixant free base

Glycolic acid

Methanol

Citric acid

Procedure:

Dissolve the Gefapixant free base in methanol with the addition of glycolic acid to form a

highly soluble glycolate salt solution.

To this clear solution, add a solution of citric acid.

The Gefapixant citrate salt will precipitate from the solution.

The crystalline product is isolated by filtration, washed, and dried.

Quantitative Data:
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Step Product
Starting
Material

Key
Reagents

Yield Reference

3
Gefapixant

Citrate

Gefapixant

Free Base

Glycolic acid,

Citric acid
~93%

Synthesis of Gefapixant Analogues
The synthesis of Gefapixant analogues is crucial for SAR studies to explore the chemical

space around the core structure and to identify compounds with improved properties. The

general synthetic strategy often involves modifications at several key positions of the

Gefapixant scaffold.

Key Areas for Analogue Synthesis:

Modification of the Isopropyl Group: Replacing the isopropyl group with other alkyl or

cycloalkyl groups can probe the steric and electronic requirements of the binding pocket.

Substitution on the Phenyl Ring: Introducing different substituents on the phenyl ring can

modulate the electronic properties and potential interactions with the receptor.

Alterations of the Diaminopyrimidine Moiety: Modifications to the pyrimidine ring or the amino

groups can influence the hydrogen bonding network and overall binding affinity.

Changes to the Sulfonamide Group: The sulfonamide group is a key pharmacophoric

feature. Analogues with different acidic groups or linkers can be synthesized to understand

its role in receptor binding.

A general workflow for analogue synthesis would follow a similar path to the Gefapixant
synthesis, with the introduction of the desired modifications at the appropriate precursor stage.

For instance, to synthesize analogues with different substituents on the phenyl ring, a

correspondingly substituted phenol would be used as the starting material.
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Caption: Logical workflow for the synthesis of Gefapixant analogues.

Due to the proprietary nature of drug development, detailed experimental protocols for specific,

non-disclosed analogues are not readily available in the public domain. However, researchers

can adapt the provided protocols for Gefapixant synthesis to create novel analogues by

sourcing or synthesizing the appropriately modified starting materials and intermediates. The

scientific literature on P2X3 receptor antagonists provides a broader context for the types of

structural modifications that have been explored by various research groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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